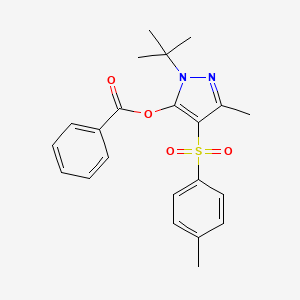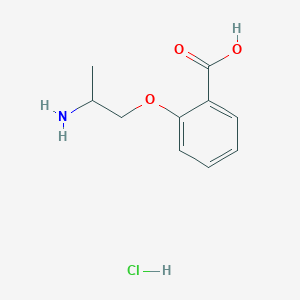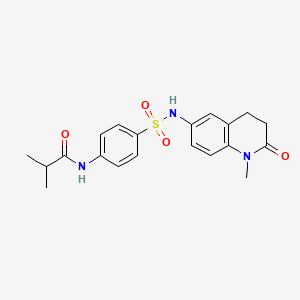![molecular formula C11H14ClN3O B2586135 N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride CAS No. 1185401-36-8](/img/structure/B2586135.png)
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” is a complex organic compound. It has been studied in the context of photophysical properties of iridium complexes . The compound is part of a broader class of 1,3,4-oxadiazole derivatives, which are known for their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar 1,3,4-oxadiazole derivatives involves reactions with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization . Another method involves base-catalyzed condensation of hydrazide derivatives with carbon disulfide . A one-pot reaction involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids has also been reported to yield 1,3,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds has been investigated using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These studies help in understanding the electronic structures, absorption and emission spectra, and charge transportation properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involving “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds have been studied. For instance, the reaction of (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar 1,3,4-oxadiazole derivatives have been analyzed using techniques such as FT-IR, NMR, and LC–MS . For instance, a similar compound was found to have a melting point of 133–135 °C .
Applications De Recherche Scientifique
Molecular Structure and Synthesis
The compound N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride is related to 1,3,4-oxadiazole derivatives, which have been extensively studied due to their interesting chemical properties and biological activities. A study explored the reactions of related compounds, leading to the synthesis of N-[(3,4-dichlorophenyl)ethyl]-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine and its derivatives. The research emphasized the importance of 1,3,4-oxadiazoles in synthesizing compounds with potential biological activities (Jäger et al., 2002).
Anticonvulsant Properties
Compounds related to 1,3,4-oxadiazoles, including semicarbazones, have been designed and synthesized based on pharmacophoric models for anticonvulsant activity. These compounds have been tested for their efficacy using various models, suggesting the significance of 1,3,4-oxadiazoles in developing potential anticonvulsant drugs (Rajak et al., 2010).
Analytical Chemistry Applications
Derivatives of 1,3,4-oxadiazole have been utilized as chemosensors. A study developed novel anion sensors based on 1,3,4-oxadiazole and phenol hydroxyl groups, indicating the compound's relevance in the field of analytical chemistry for sensing applications (Ma et al., 2013).
Pharmacological Potential
The pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, which are structurally related to N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride, has been investigated for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The results showed moderate inhibitory effects and affinity for various biological targets (Faheem, 2018).
Antimicrobial Activity
Several studies have synthesized new oxadiazoles derived from phenylpropionohydrazides and evaluated their antimicrobial activity. Some derivatives were found to possess significant activity against various bacterial and fungal strains, highlighting the antimicrobial potential of 1,3,4-oxadiazole derivatives (Fuloria et al., 2009).
Mécanisme D'action
While the specific mechanism of action for “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” is not mentioned in the search results, similar 1,3,4-oxadiazole derivatives have been evaluated for their anti-inflammatory properties. Molecular docking simulation studies onto the proteins cyclooxygenase-1 and cyclooxygenase-2 have been used to visualize the probable binding affinity .
Orientations Futures
Future research directions could include further exploration of the photophysical properties of iridium complexes with “N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride” and similar compounds . Additionally, the design of new iridium complexes by substituting phenyl rings with different groups could be an interesting area of study .
Propriétés
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-12-8-10-13-14-11(15-10)9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCPUNOUEKBVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2586052.png)
![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)
![N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586054.png)

![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)

![(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2586065.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2586072.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2586074.png)
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)